2-(6-chloro-1H-indol-1-yl)-1-(4-(1,1-dioxidotetrahydrothiophen-3-yl)piperazin-1-yl)ethanone 2-(6-chloro-1H-indol-1-yl)-1-(4-(1,1-dioxidotetrahydrothiophen-3-yl)piperazin-1-yl)ethanone
Brand Name: Vulcanchem
CAS No.:
VCID: VC14964559
InChI: InChI=1S/C18H22ClN3O3S/c19-15-2-1-14-3-5-22(17(14)11-15)12-18(23)21-8-6-20(7-9-21)16-4-10-26(24,25)13-16/h1-3,5,11,16H,4,6-10,12-13H2
SMILES:
Molecular Formula: C18H22ClN3O3S
Molecular Weight: 395.9 g/mol

2-(6-chloro-1H-indol-1-yl)-1-(4-(1,1-dioxidotetrahydrothiophen-3-yl)piperazin-1-yl)ethanone

CAS No.:

Cat. No.: VC14964559

Molecular Formula: C18H22ClN3O3S

Molecular Weight: 395.9 g/mol

* For research use only. Not for human or veterinary use.

2-(6-chloro-1H-indol-1-yl)-1-(4-(1,1-dioxidotetrahydrothiophen-3-yl)piperazin-1-yl)ethanone -

Specification

Molecular Formula C18H22ClN3O3S
Molecular Weight 395.9 g/mol
IUPAC Name 2-(6-chloroindol-1-yl)-1-[4-(1,1-dioxothiolan-3-yl)piperazin-1-yl]ethanone
Standard InChI InChI=1S/C18H22ClN3O3S/c19-15-2-1-14-3-5-22(17(14)11-15)12-18(23)21-8-6-20(7-9-21)16-4-10-26(24,25)13-16/h1-3,5,11,16H,4,6-10,12-13H2
Standard InChI Key OUKJYHAKYWYLOO-UHFFFAOYSA-N
Canonical SMILES C1CS(=O)(=O)CC1N2CCN(CC2)C(=O)CN3C=CC4=C3C=C(C=C4)Cl

Introduction

Potential Synthesis Pathways

The synthesis of such a compound would likely involve multiple steps, including:

  • Formation of the Indole Core: This could involve the Fisher indole synthesis or other methods to create the indole ring with the desired substitution.

  • Introduction of the Piperazine Moiety: This might involve alkylation or acylation reactions to attach the piperazine ring to the indole or another part of the molecule.

  • Incorporation of the Tetrahydrothiophene Moiety: This could involve oxidation of a tetrahydrothiophene precursor to form the 1,1-dioxide.

Potential Applications

Given the components involved, this compound could have applications in:

  • Pharmaceuticals: The combination of indole and piperazine moieties suggests potential biological activity, possibly as a neuroactive agent or in other therapeutic areas.

  • Chemical Research: As a complex molecule, it could serve as a model for studying chemical reactions and interactions involving indoles and piperazines.

Data Table: Related Compounds

Compound NameMolecular FormulaMolecular WeightPotential Applications
2-(6-chloro-1H-indol-1-yl)acetic acidC10H8ClNO2209.63Life science research
2-chloro-1-(2,6-dimethyl-1H-indol-3-yl)ethanoneC12H12ClNO221.68Pharmaceutical intermediates
6-Chloro-1H-indole-2-carboxylic acidC9H6ClNO2-Anti-ischaemic activity

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